molecular formula C20H20N4O4S B11682015 {2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid

{2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid

Cat. No.: B11682015
M. Wt: 412.5 g/mol
InChI Key: UODVPISMPXVGFR-SRZZPIQSSA-N
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Description

{2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid is a complex organic compound that features a benzimidazole moiety, a phenoxyacetic acid backbone, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by reacting o-phenylenediamine with ethyl chloroacetate under acidic conditions to form 1-ethyl-1H-benzimidazole.

    Thioacetylation: The benzimidazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.

    Hydrazone Formation: The thioacetylated benzimidazole is reacted with hydrazine hydrate to form the hydrazone linkage.

    Phenoxyacetic Acid Coupling: Finally, the hydrazone derivative is coupled with phenoxyacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole moiety is known for its antimicrobial and antiparasitic properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specific properties, such as herbicides and polymers.

Mechanism of Action

The mechanism of action of {2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The hydrazone linkage allows for the formation of reactive intermediates that can further interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid: A simpler analog that lacks the benzimidazole and hydrazone functionalities.

    Benzimidazole Derivatives: Compounds that contain the benzimidazole moiety but lack the phenoxyacetic acid backbone.

    Hydrazone Derivatives: Compounds with hydrazone linkages but different aromatic backbones.

Uniqueness

What sets {2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid apart is its combination of functionalities. The presence of the benzimidazole moiety, hydrazone linkage, and phenoxyacetic acid backbone provides a unique set of chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

2-[2-[(E)-[[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H20N4O4S/c1-2-24-16-9-5-4-8-15(16)22-20(24)29-13-18(25)23-21-11-14-7-3-6-10-17(14)28-12-19(26)27/h3-11H,2,12-13H2,1H3,(H,23,25)(H,26,27)/b21-11+

InChI Key

UODVPISMPXVGFR-SRZZPIQSSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3OCC(=O)O

Origin of Product

United States

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